molecular formula C11H13N3O B1406154 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1397718-39-6

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No. B1406154
CAS RN: 1397718-39-6
M. Wt: 203.24 g/mol
InChI Key: XRSMLQHIEDBNIT-UHFFFAOYSA-N
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Description

“3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a chemical compound with a molecular weight of 203.24 . Its IUPAC name is 3-cyclopentyl-3H-imidazo[4,5-b]pyridin-2-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O/c15-11-13-9-6-3-7-12-10(9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.24 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Potential Anticancer Applications

  • Anticancer Agents Synthesis : This compound has been explored in the synthesis of potential anticancer agents. Imidazo[4,5-b]pyridines were shown to inhibit mitosis and exhibit antitumor activity in mice, with specific routes developed for the synthesis of such compounds (Temple et al., 1987).

Chemical Reactions and Derivatives

  • Reactions with Acetylacetone and Ethyl Acetoacetate : 1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones reacted with acetylacetone and ethyl acetoacetate, leading to the formation of compounds that underwent intramolecular cyclization (Smolyar & Lomov, 2009).

Conformational Studies and Antiulcer Activity

  • Antiulcer Activity and Conformational Studies : Research into the conformational characteristics of substituted imidazo[1,2-a]pyridines revealed insights into their antiulcer activity. The identification of specific conformations that represent the bioactive form of the drug provided a basis for further investigations into gastric proton pump enzyme inhibitors (Kaminski et al., 1989).

Novel Synthesis Methods

  • Novel Synthesis of CRF1 Receptor Antagonist : A novel synthesis method for a 1,3-disubstituted 1,3-dihydro-2H-imidazo-[4,5-b]pyridin-2-one was developed, leading to the creation of GW808990, a CRF1 receptor antagonist (Hayes & Popkin, 2010).

Nitration Studies

  • Nitration of Derivatives : The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives led to the formation of nitro compounds, providing insights into the chemical behavior of these compounds (Smolyar et al., 2007).

Anti-inflammatory Potential

  • Potential Anticancer and Anti-inflammatory Agents : The 3H-imidazo[4,5-b]pyridine ring system was examined for developing novel anticancer and anti-inflammatory agents, showing moderate cytotoxic activity and COX-2 inhibitory activity (Kirwen et al., 2016).

Broad Medicinal Applications

  • Therapeutic Applications : Imidazo[1,2-a]pyridine, a related scaffold, has been recognized for its broad range of applications in medicinal chemistry including anticancer, antimicrobial, antiviral, and antidiabetic activities (Deep et al., 2016).

properties

IUPAC Name

3-cyclopentyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-13-9-6-3-7-12-10(9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSMLQHIEDBNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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